1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane
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Overview
Description
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane, also known as Ro5-4864, is a synthetic ligand that selectively binds to the peripheral-type benzodiazepine receptor (PBR). This receptor is located in the outer mitochondrial membrane and is involved in various cellular processes, including apoptosis, steroidogenesis, and immune response. Ro5-4864 has been widely used in scientific research to investigate the function and regulation of PBR and its potential therapeutic applications.
Mechanism of Action
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane binds to the PBR with high affinity and specificity, leading to the activation of downstream signaling pathways. The exact mechanism of PBR activation by 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane is still under investigation, but it is believed to involve the modulation of mitochondrial function and calcium homeostasis (Batarseh et al., 2018). The activation of PBR by 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been shown to affect various cellular processes, including apoptosis, autophagy, and oxidative stress.
Biochemical and Physiological Effects:
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been reported to increase mitochondrial respiration and ATP production in neuronal cells (Veenman et al., 2007). 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has also been shown to enhance the expression of antioxidant enzymes and reduce oxidative stress in various cell types (Gatliff et al., 2014; Liu et al., 2016). In addition, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been shown to modulate the expression of steroidogenic enzymes and affect steroid hormone synthesis (Papadopoulos et al., 2006).
Advantages and Limitations for Lab Experiments
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has several advantages for lab experiments, including its high affinity and specificity for PBR, its well-established synthesis method, and its diverse biological effects. However, there are also limitations to the use of 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane, such as its potential off-target effects and the need for careful dose optimization. In addition, the exact role of PBR in various cellular processes and diseases is still not fully understood, which may limit the interpretation of 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane-based experiments.
Future Directions
There are several future directions for 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane-based research. First, the exact mechanism of PBR activation by 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane and its downstream signaling pathways need to be further elucidated. Second, the potential therapeutic applications of 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane in various diseases, such as neurodegenerative disorders, cancer, and autoimmune diseases, need to be explored in more detail. Third, the development of more selective and potent PBR ligands, including 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane derivatives, may enhance the specificity and efficacy of PBR-based therapies. Finally, the role of PBR in mitochondrial function and metabolism, and its potential implications for aging and age-related diseases, should be further investigated.
In conclusion, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane is a synthetic ligand that selectively binds to the PBR and has been widely used in scientific research to investigate the function and regulation of PBR and its potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane-based research have been discussed in this paper.
Synthesis Methods
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane can be synthesized by a multistep reaction starting from 2,6-dichlorobenzoyl chloride and 1,4-diazepane. The detailed procedure has been described in several publications, including a recent review by Li et al. (2021). The purity and yield of the final product can be optimized by modifying the reaction conditions and purification methods.
Scientific Research Applications
1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been used in various scientific research fields, such as neuroscience, oncology, and immunology. In neuroscience, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been shown to modulate the activity of PBR and affect neuronal function and survival. For example, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been reported to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease (Da Pozzo et al., 2019; Veenman et al., 2007). In oncology, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been investigated for its potential anti-tumor activity by inducing apoptosis and inhibiting cell proliferation (Gatliff et al., 2014). In immunology, 1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane has been shown to regulate immune cell activation and cytokine production, suggesting its potential as an immunomodulatory agent (Liu et al., 2016).
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[4-[2-(2,6-dichlorophenyl)acetyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl4N2O2/c22-16-4-1-5-17(23)14(16)12-20(28)26-8-3-9-27(11-10-26)21(29)13-15-18(24)6-2-7-19(15)25/h1-2,4-7H,3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLJWKQFNYZMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Diazepane-1,4-diyl)bis[2-(2,6-dichlorophenyl)ethanone] |
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